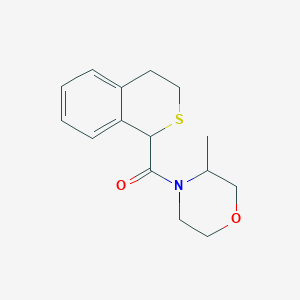![molecular formula C11H15N3O B7591813 2-[(4-Methylpyrazol-1-yl)methyl]-5-propan-2-yl-1,3-oxazole](/img/structure/B7591813.png)
2-[(4-Methylpyrazol-1-yl)methyl]-5-propan-2-yl-1,3-oxazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(4-Methylpyrazol-1-yl)methyl]-5-propan-2-yl-1,3-oxazole is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is also known as MPOX and has been synthesized using various methods. In
Mécanisme D'action
The mechanism of action of MPOX is not fully understood. However, it has been suggested that MPOX may act as a chelating agent, forming complexes with metal ions. These metal complexes may have catalytic properties, which could be useful in various chemical reactions.
Biochemical and Physiological Effects
The biochemical and physiological effects of MPOX have not been extensively studied. However, it has been reported that MPOX may have anti-inflammatory properties. MPOX has also been studied for its potential use in the treatment of cancer, as it has been shown to inhibit the growth of cancer cells in vitro.
Avantages Et Limitations Des Expériences En Laboratoire
MPOX has several advantages for use in lab experiments. It is readily available and can be synthesized using various methods. MPOX is also stable and can be stored for extended periods. However, MPOX has some limitations. It is not water-soluble, which can make it difficult to use in aqueous solutions. Additionally, MPOX may be toxic at high concentrations, which could limit its use in some experiments.
Orientations Futures
There are several future directions for the study of MPOX. One potential direction is the development of new metal complexes using MPOX as a ligand. These complexes could be studied for their catalytic properties in various chemical reactions. Another potential direction is the study of the anti-inflammatory properties of MPOX. This could lead to the development of new drugs for the treatment of inflammatory diseases. Additionally, the potential use of MPOX in the treatment of cancer could be further explored. Overall, the study of MPOX has the potential to lead to new discoveries and applications in various fields of scientific research.
Méthodes De Synthèse
The synthesis of MPOX has been achieved using different methods. One of the commonly used methods is the reaction of 4-methylpyrazole with 2-bromo-5-isopropyl-1,3-oxazole in the presence of a base. Another method involves the reaction of 4-methylpyrazole with 2-chloro-5-isopropyl-1,3-oxazole in the presence of a base. The yield of MPOX using these methods is high, and the purity of the compound can be achieved using various purification techniques.
Applications De Recherche Scientifique
MPOX has been widely studied for its potential applications in scientific research. It has been used as a ligand for the preparation of metal complexes, which have been studied for their catalytic properties. MPOX has also been used as a building block for the synthesis of various heterocyclic compounds. Additionally, MPOX has been studied for its potential use in the development of new drugs.
Propriétés
IUPAC Name |
2-[(4-methylpyrazol-1-yl)methyl]-5-propan-2-yl-1,3-oxazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O/c1-8(2)10-5-12-11(15-10)7-14-6-9(3)4-13-14/h4-6,8H,7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLMXZRYBCZEBBX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(N=C1)CC2=NC=C(O2)C(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(4-Methylpyrazol-1-yl)methyl]-5-propan-2-yl-1,3-oxazole | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[4-(5-Bromopyridin-3-yl)piperazin-1-yl]propan-1-one](/img/structure/B7591732.png)

![2-Methyl-4-[(4-methylpyrazol-1-yl)methyl]quinoline](/img/structure/B7591762.png)
![3-[(4-Methylpyrazol-1-yl)methyl]-4,5,6,7-tetrahydro-1,2-benzoxazole](/img/structure/B7591764.png)

![3-[(4-Methylpyrazol-1-yl)methyl]-5-thiophen-2-yl-1,2,4-oxadiazole](/img/structure/B7591766.png)
![[(2R)-1-(5-bromopyridin-2-yl)pyrrolidin-2-yl]methanol](/img/structure/B7591776.png)
![4-[(4-Methylpyrazol-1-yl)methyl]-2-phenyltriazole](/img/structure/B7591777.png)
![1-[(3-Fluoro-4-methoxyphenyl)methyl]-4-methylpyrazole](/img/structure/B7591790.png)
![[(2R)-1-(2-methylquinolin-4-yl)pyrrolidin-2-yl]methanol](/img/structure/B7591792.png)
![N,N-dimethyl-3-[(4-methylpyrazol-1-yl)methyl]benzenesulfonamide](/img/structure/B7591794.png)

![3-[2-(2-Bromoprop-2-enyl)-1,2,4-triazol-3-yl]benzonitrile](/img/structure/B7591817.png)
![4,5-Dimethyl-3-[(5-methylsulfanyl-1,3,4-thiadiazol-2-yl)methyl]-1,3-thiazol-2-one](/img/structure/B7591822.png)